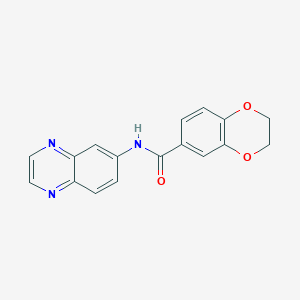

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUWCELJVUQIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises two aromatic systems: a 2,3-dihydro-1,4-benzodioxine ring bearing a carboxamide group at position 6 and a quinoxaline scaffold linked via an amine at position 6. Retrosynthetically, the molecule can be dissected into:

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide

Benzodioxine Ring Formation

Synthesis of Quinoxalin-6-Amine

Quinoxaline Core Construction

Quinoxalines are synthesized via condensation of 1,2-diamines with 1,2-diketones. For regioselective amination at position 6:

Method A: Direct Amination

- Nitration : React quinoxaline with fuming HNO₃ at 50°C to yield 6-nitroquinoxaline.

- Reduction : Reduce the nitro group using SnCl₂/HCl or catalytic hydrogenation to afford quinoxalin-6-amine.

Method B: Cyclization of Functionalized Precursors

- Condensation : Combine 4-nitro-1,2-phenylenediamine with glyoxal in acetic acid to form 6-nitroquinoxaline.

- Reduction : As above.

Table 2: Comparative Yields for Quinoxalin-6-Amine Synthesis

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| A | Quinoxaline | HNO₃, 50°C, 4 h | 65 | |

| B | 4-Nitro-1,2-phenylenediamine | Glyoxal, AcOH, reflux | 82 |

Coupling Strategies for Final Assembly

Amide Bond Formation

The final step involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with quinoxalin-6-amine. Common methods include:

Method 1: Acid Chloride Route

- Activation : Treat the carboxylic acid with thionyl chloride to form the acid chloride.

- Coupling : React with quinoxalin-6-amine in THF/pyridine at room temperature.

Method 2: Carbodiimide-Mediated Coupling

Use EDCl/HOBt or DCC/DMAP in dichloromethane to facilitate amide bond formation.

Table 3: Coupling Reaction Optimization

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | SOCl₂, Pyridine | THF | 25 | 76 | |

| 2 | EDCl, HOBt, DMAP | DCM | 0–25 | 84 |

Alternative Synthetic Pathways

Analytical Characterization

Critical characterization data include:

Challenges and Optimization

- Regioselectivity : Nitration of benzodioxine and quinoxaline requires precise control to avoid para/meta by-products.

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve coupling yields vs. protic solvents.

- Catalyst Choice : Pd/C for reductions and Pd(OAc)₂ for cross-couplings minimize side reactions.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the amide nitrogen, forming a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The quinoxaline ring participates in EAS reactions due to its electron-deficient nature, while the benzodioxine ring’s electron-rich system directs substitutions to specific positions.

Reduction Reactions

Selective reduction of functional groups has been explored:

Nucleophilic Substitution

The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack in the presence of strong nucleophiles:

Metal Coordination Complexes

The quinoxaline nitrogen atoms act as ligands in coordination chemistry:

Photochemical Reactivity

UV irradiation induces ring-opening in the benzodioxine moiety:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Ortho-quinone methide intermediate | Φ = 0.15; reversible under dark conditions . |

Key Stability Considerations:

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit notable antibacterial effects. For instance, tricyclic nitrogen-containing compounds have been identified as effective antibacterial agents. These findings suggest that derivatives of this compound may serve as potential leads in the development of new antibiotics targeting resistant bacterial strains .

Neuropharmacological Applications

The compound has been investigated for its neuropharmacological properties. In vitro studies have shown that related compounds can reduce neuronal hyperexcitability in rat hippocampal slices. This activity is mediated through mechanisms involving potassium channels, specifically KCNQ2 openers, indicating potential applications in treating neurological disorders such as epilepsy and anxiety .

Anticancer Activity

This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on quinoxalinones revealed significant activity against HeLa cells, with some compounds showing lower IC50 values than standard chemotherapeutics like cisplatin. This suggests that the compound could be explored further for its potential use in cancer therapy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as α-glucosidase. Inhibition studies revealed that certain derivatives exert significant inhibitory effects, which could have implications in managing conditions like diabetes by regulating carbohydrate metabolism .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Molecular docking studies have been employed to elucidate binding modes and interactions with biological targets, providing insights into how structural modifications can enhance efficacy and selectivity .

Data Table: Summary of Biological Activities

Case Studies

- Antibacterial Efficacy : A study conducted on tricyclic nitrogen-containing compounds highlighted their antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicated a promising lead for developing new antibacterial agents from derivatives of this compound.

- Neuropharmacological Research : An investigation into KCNQ channel openers demonstrated that compounds structurally related to this compound significantly reduced neuronal excitability in experimental models. This research supports the potential therapeutic use of these compounds in neurological disorders.

- Anticancer Activity Assessment : A series of quinoxalinone derivatives were tested for cytotoxicity against multiple cancer cell lines. The findings revealed that certain modifications to the benzodioxine structure enhanced anticancer activity, paving the way for further development of targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzodioxine Scaffold

Numerous derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and studied for diverse biological activities. Key structural variations include:

Sulfonamide Derivatives

- aureus or P. aeruginosa . The lack of antibacterial efficacy contrasts with biofilm-inhibiting nitrobenzenesulfonamides (e.g., 5e, 5f in ), suggesting substituent-dependent activity .

Carboxamide Derivatives

- Such derivatives may target neurological or metabolic pathways, though specific data are unavailable .

- N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

The fluorinated benzothiazole moiety could improve metabolic stability or binding affinity, making it relevant for antimicrobial or anticancer research .

Quinoxaline-Linked Derivatives

- 4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide This compound combines benzodioxine and quinoxaline via a sulfonamide linker. The chlorine substituent and sulfonamide group may enhance interactions with enzymes like kinases or DNA topoisomerases .

Key Pharmacological and Biochemical Findings

Structure-Activity Relationship (SAR) Insights

- Lipoxygenase Inhibition : Alkyl/aralkyl substituents (e.g., 3-phenylpropyl in 5c ) enhance activity, likely due to increased hydrophobicity and enzyme active-site interactions .

- Biofilm Inhibition : Nitro groups (e.g., 5e , 5f ) improve biofilm disruption, possibly via redox modulation .

- Cytotoxicity : Mild cytotoxicity in nitrobenzenesulfonamides suggests a trade-off between efficacy and safety .

- Quinoxaline Role: The quinoxaline moiety in the target compound may enable DNA intercalation or kinase inhibition, analogous to known quinoxaline-based drugs .

Biological Activity

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoxaline moiety linked to a benzodioxine carboxamide, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives. For instance, compounds similar to this compound have shown potential against various viruses. A systematic review indicated that certain quinoxaline derivatives exhibited weak antiviral activity against HSV-1 but demonstrated stronger effects against Epstein-Barr virus (EBV) and coxsackievirus B5 (CBV5) . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the quinoxaline ring enhance antiviral efficacy without increasing cytotoxicity.

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. A study found that modifications in the quinoxaline structure could lead to significant antibacterial effects, particularly against Gram-positive bacteria. The presence of hydrophobic groups was found to increase membrane permeability and enhance antibacterial activity .

Anti-Plasmodial Activity

This compound has shown promising anti-plasmodial activity. In vitro tests indicated that certain derivatives exhibit potent inhibitory effects against Plasmodium falciparum, with IC50 values in the nanomolar range. These findings suggest a potential application in malaria treatment .

Case Studies

- Antiviral Efficacy : A study synthesized several quinoxaline derivatives and assessed their antiviral activity against HSV-1 and EBV. The results showed that while many compounds had limited efficacy against HSV-1, some derivatives exhibited significant inhibition of EBV replication at non-toxic concentrations .

- Antimicrobial Screening : Another investigation focused on the antibacterial potential of quinoxaline derivatives against various bacterial strains. The results demonstrated that modifications at specific positions on the quinoxaline ring substantially improved antimicrobial activity .

- Anti-Plasmodial Research : A lead compound from a series of synthesized quinoxalines was tested against both drug-sensitive and resistant strains of Plasmodium falciparum. The compound showed low cytotoxicity and high selectivity for the parasite .

Research Findings Summary Table

Q & A

Advanced Research Question

- Enzyme Assays :

- Protocol : Pre-incubate compounds (0.0156–0.5 mM) with α-glucosidase in phosphate buffer (pH 6.8), then measure p-nitrophenyl glucoside hydrolysis at 400 nm .

- IC50 Calculation : Use enzyme kinetics software (e.g., EZ-Fit) to interpolate dose-response curves. Reported IC50 values range from 81–95 µM for active derivatives .

- Addressing Discrepancies :

- Enzyme Source Variability : Commercially sourced enzymes may differ in purity/activity. Validate with a reference inhibitor (e.g., acarbose, IC50 37.38 µM) .

- Statistical Rigor : Triplicate measurements and SEM reporting reduce variability .

How do substituents on the phenyl ring influence structure-activity relationships (SAR) in enzyme inhibition?

Advanced Research Question

- Key Modifications :

- Electron-Withdrawing Groups (e.g., -NO2, -F) : Enhance α-glucosidase inhibition by increasing electrophilicity at the active site. Example: 3,4-dimethylphenyl derivatives (IC50 81.12 µM) outperform unsubstituted analogs .

- Hydrophobic Moieties : Bulky groups (e.g., -OCH3) improve binding to hydrophobic enzyme pockets, as seen in 2-methoxyphenyl derivatives (IC50 86.31 µM) .

- In Silico Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to α-glucosidase active sites (PDB: 2ZE0) .

How can contradictory in vitro and in vivo biological data be reconciled for this compound class?

Advanced Research Question

- Pharmacokinetic Factors : Poor solubility or metabolic instability may reduce in vivo efficacy despite promising in vitro activity. Use PAMPA assays to predict intestinal absorption and microsomal stability tests .

- Off-Target Effects : Screen against related enzymes (e.g., acetylcholinesterase) to rule out non-specific inhibition .

- Dose Optimization : Adjust dosing regimens in animal models to match in vitro IC50 values scaled by plasma protein binding .

What strategies improve selectivity for α-glucosidase over acetylcholinesterase (AChE)?

Advanced Research Question

- Selectivity Screening : Parallel assays for AChE (Ellman’s method) and α-glucosidase. Derivatives with bulky sulfonamide groups show >10-fold selectivity for α-glucosidase .

- Structural Insights : AChE’s narrower active site disfavors bulkier substituents, while α-glucosidase accommodates extended hydrophobic interactions .

How are analytical methods validated for quantifying this compound in biological matrices?

Basic Research Question

- HPLC-UV Validation :

- Linearity : R² >0.99 over 0.1–50 µg/mL.

- Recovery : >85% from plasma via protein precipitation with acetonitrile .

- Precision : Intraday/interday CV <5% .

What structural modifications enhance metabolic stability without compromising activity?

Advanced Research Question

- Blocking Metabolic Hotspots :

- Methylation of Labile Hydroxyls : Reduces Phase I oxidation (e.g., 3-OCH3 derivatives show t½ >4 hours in liver microsomes) .

- Deuterium Incorporation : Stabilizes C-H bonds in the benzodioxine ring, delaying CYP450-mediated degradation .

What in silico tools predict the pharmacokinetic profile of these derivatives?

Advanced Research Question

- ADMET Prediction :

- SwissADME : Estimates logP (2.5–3.5), indicating moderate blood-brain barrier penetration.

- pkCSM : Predicts oral bioavailability >50% for carboxamide derivatives .

- Docking Studies : Prioritize compounds with ΔG < -8 kcal/mol for α-glucosidase binding .

How can in vitro findings translate to preclinical models for type 2 diabetes?

Advanced Research Question

- Animal Models :

- Streptozotocin-Induced Diabetic Rats : Administer compounds (10–50 mg/kg) and monitor postprandial glucose reduction .

- Toxicity Screening : Assess liver/kidney function markers (ALT, creatinine) after 28-day dosing .

- Mechanistic Studies : Measure GLUT4 translocation in muscle tissues via Western blot to confirm insulin sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.